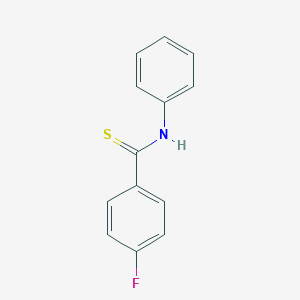

4-fluoro-N-phenylbenzenecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-phenylbenzenecarbothioamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in a laboratory to mimic the effects of illegal drugs such as marijuana. Despite being relatively new to the market, 4F-ADB has already gained a reputation as a dangerous and unpredictable substance, leading to its classification as a Schedule I controlled substance in the United States.

Wirkmechanismus

Like other synthetic cannabinoids, 4-fluoro-N-phenylbenzenecarbothioamide works by binding to cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which plays a role in regulating mood, appetite, and other physiological processes. By binding to these receptors, 4-fluoro-N-phenylbenzenecarbothioamide can produce a range of effects, including euphoria, relaxation, and altered perception.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4-fluoro-N-phenylbenzenecarbothioamide are still not fully understood, but research has shown that it can have a range of effects on the body. In addition to its psychoactive effects, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-fluoro-N-phenylbenzenecarbothioamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses than would be required with other compounds. However, its unpredictable effects and potential for harm make it a risky substance to work with, and researchers must take appropriate safety precautions when handling it.

Zukünftige Richtungen

There are many potential future directions for research on 4-fluoro-N-phenylbenzenecarbothioamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, potentially leading to the development of new treatments for a range of conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other physiological systems, which could help to inform public health policies and interventions.

Synthesemethoden

The synthesis of 4-fluoro-N-phenylbenzenecarbothioamide is a complex process that requires specialized knowledge and equipment. The most common method involves the reaction of 4-fluoroaniline with thionyl chloride to produce 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N-phenyl-2-thiourea in the presence of a base to produce 4-fluoro-N-phenylbenzenecarbothioamide.

Wissenschaftliche Forschungsanwendungen

Despite its reputation as a dangerous drug, 4-fluoro-N-phenylbenzenecarbothioamide has attracted the attention of researchers due to its potent psychoactive effects. It has been used in a variety of scientific studies to investigate the mechanisms of action of synthetic cannabinoids and their effects on the brain. One study published in the journal Psychopharmacology found that 4-fluoro-N-phenylbenzenecarbothioamide was more potent than THC, the active ingredient in marijuana, in producing psychoactive effects in mice.

Eigenschaften

CAS-Nummer |

1629-19-2 |

|---|---|

Produktname |

4-fluoro-N-phenylbenzenecarbothioamide |

Molekularformel |

C13H10FNS |

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

4-fluoro-N-phenylbenzenecarbothioamide |

InChI |

InChI=1S/C13H10FNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |

InChI-Schlüssel |

LQKYDGGOSBFZDI-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)S |

SMILES |

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |

Andere CAS-Nummern |

1629-19-2 |

Synonyme |

4-fluoro-N-phenyl-benzenecarbothioamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)